molecular formula C24H39NO3S B2454136 (3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797687-27-4

(3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2454136
CAS No.: 1797687-27-4
M. Wt: 421.64
InChI Key: SHFLFYLCDRCHFT-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of a phenyl ring substituted with two tert-butyl groups, a piperidine ring, and an isobutylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenyl Intermediate: The phenyl ring is first substituted with tert-butyl groups through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as a catalyst.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the phenyl intermediate.

    Attachment of the Isobutylsulfonyl Group: The final step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Functionalized derivatives with different substituents on the phenyl or piperidine rings.

Scientific Research Applications

(3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group can enhance the compound’s ability to form hydrogen bonds, while the bulky tert-butyl groups may influence its steric interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Di-tert-butylphenyl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of an isobutylsulfonyl group.

    (3,5-Di-tert-butylphenyl)(4-ethylsulfonylpiperidin-1-yl)methanone: Similar structure but with an ethylsulfonyl group instead of an isobutylsulfonyl group.

    (3,5-Di-tert-butylphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.

Uniqueness

The uniqueness of (3,5-Di-tert-butylphenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone lies in the combination of its bulky tert-butyl groups and the isobutylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This specific arrangement of functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,5-ditert-butylphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO3S/c1-17(2)16-29(27,28)21-9-11-25(12-10-21)22(26)18-13-19(23(3,4)5)15-20(14-18)24(6,7)8/h13-15,17,21H,9-12,16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFLFYLCDRCHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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